molecular formula C13H13ClF3NO2 B13437511 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 1427501-78-7

5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B13437511
CAS No.: 1427501-78-7
M. Wt: 307.69 g/mol
InChI Key: SJTIGBIUUXEPMZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound that features a trifluoromethyl group, a spiro structure, and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable isobenzofuran derivative with a piperidinone precursor under specific conditions that promote the formation of the spiro linkage. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize reaction conditions and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The spiro structure may also contribute to its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to its combination of a trifluoromethyl group, spiro structure, and piperidinone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1427501-78-7

Molecular Formula

C13H13ClF3NO2

Molecular Weight

307.69 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C13H12F3NO2.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(18)19-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2;1H

InChI Key

SJTIGBIUUXEPMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)C(=O)O2.Cl

Origin of Product

United States

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